

Data Summary: Comparison of Methodologies for Quantifying Invadopodia/Podosome Activity

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Compound of Interest

Compound Name: *Dotpo*

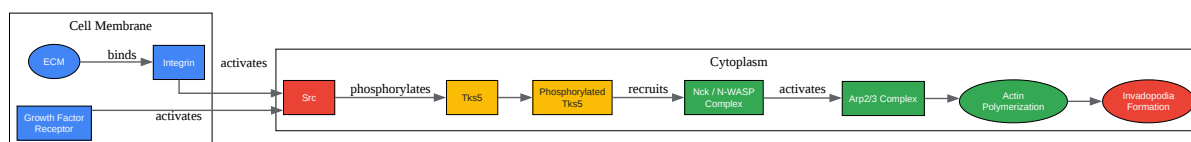
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Parameter	Gelatin Degradation Assay	Live-Cell Imaging	Zymography
Principle	Cells are cultured on fluorescently labeled gelatin. Degradation is measured as the appearance of dark areas where the gelatin has been cleared.	Time-lapse microscopy of cells expressing fluorescently tagged proteins (e.g., actin, cortactin) on a matrix.	In-gel analysis of protease activity from cell lysates.
Primary Output	Quantified area of degradation per cell or per image field.	Dynamic information on formation, stability, and lifespan of invadopodia/podosomes.	Bands on a gel corresponding to the molecular weight of active proteases.
Throughput	Moderate to high. Can be automated for image analysis.	Low. Requires specialized equipment and is labor-intensive.	High. Can analyze multiple samples simultaneously.
Biological Insight	Direct measure of degradative function.	Provides spatio-temporal dynamics of individual structures.	Measures the total activity of specific proteases in a cell population.
Limitations	Endpoint assay (for fixed cells). Does not provide dynamic information.	Technically demanding, phototoxicity can be an issue.	Indirect measure of invadopodia/podosome activity, as it measures total cellular protease activity.
Common Alternatives	Collagen degradation assays, Matrigel invasion assays.	Förster Resonance Energy Transfer (FRET) biosensors for protease activity.	Western blotting for protease expression levels.

Key Signaling Pathway: The Tks5-Src Pathway in Invadopodia Formation

The formation and function of invadopodia are tightly regulated by a complex signaling network. A crucial pathway involves the scaffold protein Tks5 and the tyrosine kinase Src. Upon stimulation by growth factors or integrin engagement with the ECM, Src is activated and phosphorylates Tks5. This phosphorylation creates docking sites for other proteins, including Nck and N-WASP, which in turn recruit the Arp2/3 complex to initiate actin polymerization, a critical step in the formation of the invadopodia core.



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Tks5-Src signaling cascade leading to invadopodia formation.

Experimental Protocol: Gelatin Degradation Assay

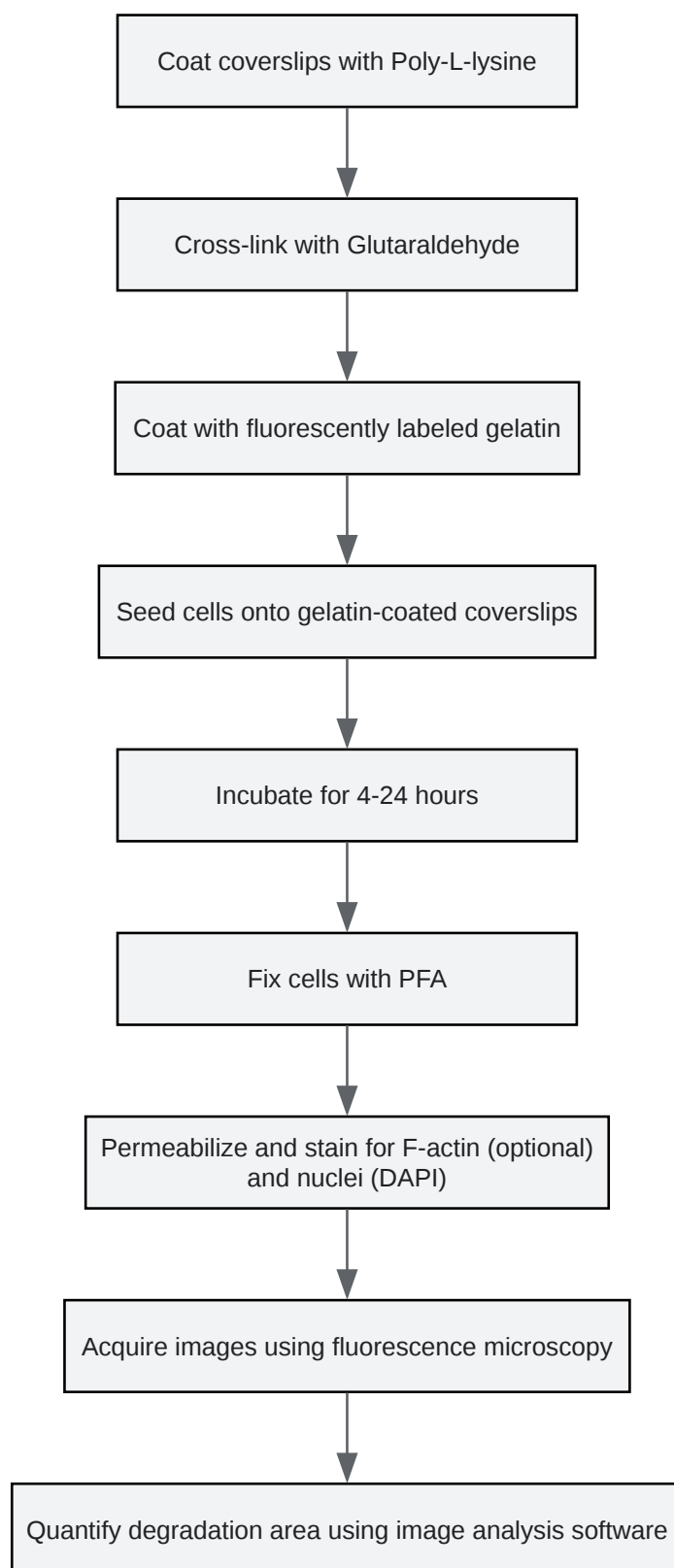
This protocol outlines the key steps for quantifying invadopodia-mediated ECM degradation.

Materials:

- Fluorescently labeled gelatin (e.g., FITC-gelatin)
- Glass coverslips or chamber slides
- Poly-L-lysine
- Glutaraldehyde

- Cell culture medium and supplements
- Cells of interest
- Paraformaldehyde (PFA) for fixing
- DAPI for nuclear staining
- Fluorescence microscope

Workflow:



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Workflow of the gelatin degradation assay.

Detailed Steps:

- **Coating Coverslips:** Sterile glass coverslips are coated with poly-L-lysine to promote adhesion of the gelatin matrix.
- **Cross-linking:** The poly-L-lysine layer is treated with glutaraldehyde to create a stable base for the gelatin.
- **Gelatin Coating:** A solution of fluorescently labeled gelatin is applied to the coverslips and allowed to solidify.
- **Cell Seeding:** The cells of interest are seeded onto the gelatin-coated coverslips and cultured for a period of 4 to 24 hours, depending on the cell type and experimental conditions.
- **Fixing and Staining:** After incubation, the cells are fixed with paraformaldehyde. For co-localization studies, cells can be permeabilized and stained for F-actin (using phalloidin) and nuclei (using DAPI).
- **Imaging:** The coverslips are mounted on slides and imaged using a fluorescence microscope. Images are captured for the fluorescent gelatin, DAPI (nuclei), and optionally F-actin.
- **Quantification:** Image analysis software (e.g., ImageJ, CellProfiler) is used to measure the total area of degradation (dark areas in the fluorescent gelatin channel) and normalize it to the number of cells (counted by DAPI-stained nuclei).

Cross-Validation and Alternative Approaches

To ensure the robustness of findings, it is recommended to cross-validate results from the gelatin degradation assay with other methods. For instance, a decrease in gelatin degradation upon treatment with a drug can be corroborated by Western blot analysis showing reduced expression or phosphorylation of key proteins in the invadopodia formation pathway, such as Src or Tks5. Furthermore, live-cell imaging can provide dynamic insights into how a treatment affects the formation, stability, and lifetime of individual invadopodia.

By employing a multi-faceted approach and carefully selecting the appropriate assays, researchers can gain a comprehensive understanding of invadopodia and podosome activity,

enabling more effective development of therapeutic strategies targeting cell invasion.

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